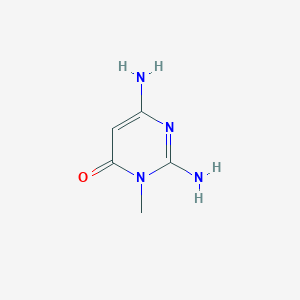

2,6-diamino-3-methylpyrimidin-4(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

31469-62-2 |

|---|---|

Molecular Formula |

C5H8N4O |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

2,6-diamino-3-methylpyrimidin-4-one |

InChI |

InChI=1S/C5H8N4O/c1-9-4(10)2-3(6)8-5(9)7/h2H,6H2,1H3,(H2,7,8) |

InChI Key |

OLMPHFHPDJLTFY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C=C(N=C1N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2,6 Diamino 3 Methylpyrimidin 4 3h One and Analogs

Established Synthetic Routes to the Pyrimidin-4(3H)-one Core

The construction of the pyrimidin-4(3H)-one ring system can be achieved through various synthetic strategies, often leveraging multicomponent reactions, one-pot syntheses, and diverse cyclization methods.

Multi-component Reactions and One-pot Syntheses

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. The Biginelli reaction and its variations are prominent examples of MCRs used for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidinones (B12756618). These reactions typically involve the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. nih.gov

One-pot syntheses, which involve multiple reaction steps in a single flask without the isolation of intermediates, have also been developed for pyrimidine (B1678525) derivatives. For instance, a sustainable, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols proceeds through a sequence of condensation and dehydrogenation steps. organic-chemistry.org Another example is the one-pot, three-component reaction of 2-ketoaldehydes, secondary amines, and terminal alkynes to access 3-aminofurans, which highlights the versatility of one-pot strategies in heterocyclic synthesis. rsc.org While not directly yielding the target 2,6-diamino-3-methylpyrimidin-4(3H)-one, these methods showcase the power of convergent synthesis in building complex heterocyclic systems.

A notable one-pot synthesis of 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxyquinolin-2(1H)-ones demonstrates the assembly of a substituted pyrimidine ring system in a multicomponent fashion. researchgate.net Such strategies can be conceptually adapted for the synthesis of other substituted pyrimidinones.

Cyclization Strategies for Pyrimidinone Formation

The most direct and widely employed method for the synthesis of the 2,6-diaminopyrimidin-4(3H)-one core involves the cyclization of a guanidine (B92328) derivative with a suitable three-carbon synthon. A classic and reliable method is the condensation of guanidine with ethyl cyanoacetate. This reaction proceeds under basic conditions, typically using sodium ethoxide in ethanol, to yield 2,4-diamino-6-hydroxypyrimidine (B22253), which exists in tautomeric equilibrium with 2,6-diaminopyrimidin-4(3H)-one.

The general reaction is as follows:

This foundational reaction has been well-documented and optimized over the years, providing a straightforward entry to the desired pyrimidinone scaffold.

Alternative cyclization strategies for forming the pyrimidinone ring include the reaction of enamides with amines. A novel synthesis of 3-substituted 3H-pyrimidin-4-ones involves the cyclization of enamide esters, derived from β-keto esters, with trimethylaluminum (B3029685) and various primary amines. nih.gov This method provides a route to N3-substituted pyrimidinones directly.

Functional Group Interconversions on the Pyrimidinone Scaffold

Once the pyrimidinone core is assembled, functional group interconversions can be employed to introduce or modify substituents. For the 2,6-diaminopyrimidin-4(3H)-one scaffold, common transformations include:

Halogenation: The hydroxyl group at the C4 position (in the 2,4-diamino-6-hydroxypyrimidine tautomer) can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃). This chloro substituent is a versatile handle for subsequent nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution: The chloro group at C4 can be displaced by various nucleophiles, such as amines, alkoxides, or thiolates, to introduce a wide range of functional groups at this position.

N-Alkylation: The nitrogen atoms of the pyrimidine ring and the amino substituents can be alkylated. This is a critical transformation for the synthesis of the target compound and is discussed in more detail in the following section. The regioselectivity of N-alkylation can be a significant challenge, with the potential for alkylation at N1, N3, or the exocyclic amino groups.

Acylation: The amino groups can be acylated to form amides, which can alter the electronic properties of the ring and serve as protecting groups.

Targeted Synthesis of this compound

The synthesis of the specifically N3-methylated target compound requires a strategic approach, typically involving the initial synthesis of the pyrimidinone core followed by a selective methylation step.

Precursor Selection and Optimization of Reaction Conditions

The primary precursor for the synthesis of this compound is 2,6-diaminopyrimidin-4(3H)-one . This is synthesized via the cyclocondensation of guanidine and ethyl cyanoacetate in the presence of a base such as sodium ethoxide.

The subsequent N-methylation of 2,6-diaminopyrimidin-4(3H)-one presents a regioselectivity challenge, as methylation can potentially occur at the N1, N3, or the exocyclic amino groups. Achieving selective N3-methylation requires careful selection of the methylating agent and optimization of reaction conditions.

Drawing parallels from the synthesis of related N-alkylated nucleosides and heterocycles, several strategies can be considered:

Direct Methylation with Steric Hindrance: In some cases, direct alkylation with a methylating agent like methyl iodide or dimethyl sulfate (B86663) can favor the thermodynamically more stable product. However, this often leads to a mixture of isomers. The presence of two amino groups on the pyrimidine ring can influence the electron density and steric environment of the ring nitrogens, potentially directing methylation.

Use of Protecting Groups: A common strategy to achieve regioselectivity is the use of protecting groups. For instance, the more accessible N1 position or the exocyclic amino groups could be protected, followed by methylation at the N3 position and subsequent deprotection.

Directed Metalation: Directed metalation of the pyrimidinone ring followed by quenching with an electrophilic methyl source could offer a regioselective route. However, the presence of multiple acidic protons in the starting material could complicate this approach.

Influence of the Counterion and Solvent: In the alkylation of ambident nucleophiles like pyrimidinones, the choice of base, counterion, and solvent can significantly influence the N1/N3 alkylation ratio. For instance, in the alkylation of indazoles, the combination of sodium hydride in tetrahydrofuran (B95107) has been shown to favor N1-alkylation, demonstrating the importance of the reaction environment on regioselectivity. beilstein-journals.org

A plausible synthetic approach would involve the direct methylation of 2,6-diaminopyrimidin-4(3H)-one under carefully controlled conditions.

Table 1: Proposed Reaction Conditions for N3-Methylation

| Methylating Agent | Base | Solvent | Temperature | Expected Outcome |

| Methyl iodide | K₂CO₃ | DMF | Room Temperature | Potential for a mixture of N1 and N3 isomers. |

| Dimethyl sulfate | NaH | THF | 0 °C to RT | May favor N3-methylation due to steric hindrance at N1. |

| Trimethylsilyldiazomethane | Lewis Acid | Acetonitrile | Room Temperature | Can provide selective methylation in some heterocyclic systems. |

Optimization of these conditions, including stoichiometry of reagents, reaction time, and temperature, would be crucial to maximize the yield of the desired N3-methylated product.

Stereochemical Considerations in Synthesis (if applicable to chiral analogs)

For the synthesis of the achiral target compound, this compound, there are no stereochemical considerations. However, if chiral analogs were to be synthesized, for instance, by introducing a chiral substituent on the pyrimidine ring or on one of the amino groups, stereochemical control would become a critical aspect of the synthesis. This could involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis to control the stereochemistry of the newly formed chiral center.

Chemical Reactivity and Functionalization of this compound

The presence of both nucleophilic and electrophilic centers, as well as sites susceptible to oxidation and reduction, makes this compound a versatile building block in organic synthesis. The amino groups at the C2 and C6 positions enhance the electron density of the pyrimidine ring, influencing its reactivity towards electrophiles. Conversely, the carbonyl group at C4 withdraws electron density, activating the ring for certain nucleophilic attacks.

The pyrimidine ring in this compound exhibits a nuanced reactivity towards substitution reactions, influenced by the electronic effects of its substituents.

Nucleophilic Substitution: The pyrimidine ring is generally considered electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups and bearing a good leaving group. In the case of this compound, direct nucleophilic substitution on the unsubstituted ring is not a primary reaction pathway. However, functionalized derivatives, such as halogenated analogs, are expected to readily undergo nucleophilic displacement. For instance, a chloro or bromo substituent at the C5 position would be susceptible to displacement by various nucleophiles, including amines, alkoxides, and thiolates. The regioselectivity of such reactions on related dichloropyrimidine systems has been shown to be influenced by the nature of the nucleophile and the reaction conditions. acs.orgnih.gov

Electrophilic Substitution: The two amino groups at the C2 and C6 positions are strong activating groups, directing electrophiles to the ortho and para positions. In the context of the pyrimidine ring, this corresponds to the C5 position. Therefore, this compound is expected to undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, primarily at the C5 position. The electron-donating nature of the amino groups overcomes the inherent electron-deficient character of the pyrimidine ring, making it susceptible to electrophilic attack. The regioselectivity in electrophilic aromatic substitutions is a well-established principle governed by the stability of the intermediate carbocation (arenium ion). youtube.comechemi.comlibretexts.org For instance, bromination in a suitable solvent would likely yield the 5-bromo derivative.

| Reaction Type | Expected Position of Substitution | Influencing Factors |

|---|---|---|

| Nucleophilic Substitution (on halogenated derivative) | Position of the leaving group (e.g., C5) | Nature of nucleophile and reaction conditions |

| Electrophilic Substitution | C5 | Activating effect of C2 and C6 amino groups |

The this compound molecule possesses functional groups that can undergo both oxidation and reduction, leading to a variety of derivatives.

Oxidation: The primary sites for oxidation are the exocyclic amino groups and the pyrimidine ring itself. The amino groups can be oxidized by various reagents. For instance, peroxy acids can lead to the formation of N-oxides. The oxidation of aminopyridines has been shown to proceed via a nucleophilic attack of the amino nitrogen on the electrophilic peroxo oxygen. researchgate.net Similarly, the nitrogen atoms within the pyrimidine ring can be oxidized to form N-oxides, a common transformation for nitrogen-containing heterocycles. rsc.org Oxidation of the pyrimidine ring can also occur, potentially leading to ring-opened products or the introduction of hydroxyl groups. For example, pyrimidine nucleosides are known to be oxidized by osmium tetroxide. nih.gov The specific outcome of an oxidation reaction will depend on the oxidant used and the reaction conditions.

Reduction: The carbonyl group at the C4 position is a potential site for reduction. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) could potentially reduce the carbonyl to a hydroxyl group, yielding a dihydropyrimidinol derivative. The pyrimidine ring itself can also be reduced under more forcing conditions, leading to di- or tetrahydro-pyrimidine derivatives. The choice of reducing agent and reaction parameters is crucial to control the extent of reduction.

| Transformation | Reagent Class | Potential Product |

|---|---|---|

| N-oxidation of amino groups | Peroxy acids | N-hydroxyamino or nitroso derivatives |

| N-oxidation of ring nitrogen | Peroxy acids | Pyrimidine N-oxide |

| Carbonyl reduction | Hydride reducing agents (e.g., NaBH4) | 4-hydroxydihydropyrimidine derivative |

| Ring reduction | Catalytic hydrogenation | Tetrahydropyrimidine derivative |

One of the most significant applications of 2,6-diaminopyrimidin-4(3H)-one and its analogs is their use as precursors for the synthesis of fused heterocyclic systems. The presence of the vicinal amino and endocyclic nitrogen or carbonyl functionalities provides reactive sites for cyclocondensation reactions.

For example, 5,6-diaminouracil, a closely related analog, is a key starting material for the synthesis of pteridines, which are important bicyclic heteroaromatic compounds. nih.gov The reaction of 5,6-diaminouracils with α-dicarbonyl compounds or their equivalents leads to the formation of the pyrazine (B50134) ring, resulting in the pteridine (B1203161) core structure. Similarly, 2,6-diaminopyrimidin-4(3H)-one derivatives can be utilized in the synthesis of pyrimido[4,5-d]pyrimidines. rsc.org These reactions often involve an initial nucleophilic attack from one of the amino groups followed by an intramolecular cyclization and dehydration.

The reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with aryl aldehydes and urea under microwave irradiation is a documented example of the formation of a fused system, yielding tetrahydropyrimido[4,5-d]pyrimidine-triones. rsc.org This highlights the utility of the aminopyrimidinone scaffold in multicomponent reactions to build molecular complexity.

| Pyrimidinone Precursor | Reactant(s) | Fused Heterocyclic System |

|---|---|---|

| 5,6-Diaminouracil | Phenacyl bromides | 6-Arylpteridines nih.gov |

| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Aryl aldehydes, Urea | Tetrahydropyrimido[4,5-d]pyrimidine-triones rsc.org |

| 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles | Carbon disulfide or Formic acid | Pyrimido[4,5-d]pyrimidines rsc.org |

Advanced Spectroscopic and Structural Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra provides detailed information about the chemical environment of each hydrogen and carbon atom in a molecule. For 2,6-diamino-3-methylpyrimidin-4(3H)-one, the expected chemical shifts are influenced by the electron-withdrawing and donating effects of the pyrimidinone ring system, the amino groups, and the N-methyl group.

In the ¹H NMR spectrum, distinct signals would be anticipated for the protons of the two amino groups (NH₂), the N-methyl group (CH₃), and the lone proton on the pyrimidine (B1678525) ring (C5-H). The amino protons typically appear as broad singlets, and their chemical shift can be influenced by solvent and temperature. The N-methyl protons would present as a sharp singlet, while the C5-H proton would also be a singlet.

The ¹³C NMR spectrum would show distinct resonances for each of the five carbon atoms in the molecule. The carbonyl carbon (C4) is characteristically deshielded and appears at the lowest field (highest ppm value). The chemical shifts of the other ring carbons (C2, C5, and C6) are influenced by their direct attachment to nitrogen atoms. The carbon of the N-methyl group will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of similar pyrimidine derivatives. Actual values may vary based on solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | - | ~155-160 |

| N3-CH₃ | ~3.2-3.4 (singlet, 3H) | ~28-32 |

| C4 | - | ~165-175 |

| C5-H | ~5.2-5.5 (singlet, 1H) | ~80-85 |

| C6 | - | ~160-165 |

| 2-NH₂ | Broad singlet, variable | - |

| 6-NH₂ | Broad singlet, variable | - |

For comparison, the ¹H-NMR spectrum of the related compound 5-Chloro-2,4-diaminopyrimidine in DMSO-d₆ shows two broad singlets for the amino protons at 6.57 ppm and 6.31 ppm, and a singlet for the aromatic proton at 5.69 ppm. mdpi.com Similarly, 2-(heptylthio)pyrimidine-4,6-diamine in CD₃OD shows a singlet for the C5 proton at δ 5.26 ppm. mdpi.com These examples support the predicted chemical shift for the C5-H in the title compound.

While ¹H and ¹³C NMR are powerful, advanced two-dimensional (2D) NMR techniques are often necessary for unambiguous signal assignment and for probing more subtle structural details. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate the C5 proton signal with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range couplings, for instance, between the N-methyl protons and the C2 and C4 carbons of the pyrimidine ring.

The phenomenon of tautomerism is particularly important in heterocyclic chemistry. researchgate.net Pyrimidinone derivatives can exist in different tautomeric forms, and NMR is a key tool for studying these equilibria. researchgate.netchemicalbook.com For this compound, the primary tautomer is specified, but advanced NMR could confirm this structure and investigate the potential for other forms in different solvents or states.

Solid-state NMR (ssNMR) is especially valuable for studying the structure of molecules in their crystalline form. It can provide insights into intermolecular interactions, such as hydrogen bonding, and can distinguish between different polymorphs. As tautomerism can be influenced by the crystal packing environment, ssNMR, often combined with ¹⁵N NMR, offers a direct method to study these forms in the solid state. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₅H₈N₄O), the calculated molecular weight is 140.07 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this mass with high precision (e.g., 140.0698), thereby verifying the molecular formula. mdpi.commdpi.com

Electron impact (EI) mass spectrometry of pyrimidine derivatives typically reveals characteristic fragmentation pathways. sapub.orgsphinxsai.com The molecular ion peak (M⁺) is usually observed, and its fragmentation often involves the successive loss of small, stable molecules or radicals. sapub.orgcdnsciencepub.comresearchgate.net For this compound, expected fragmentation could include:

Loss of a methyl radical (•CH₃) from the N3 position.

Elimination of carbon monoxide (CO) from the pyrimidinone ring. cdnsciencepub.com

Loss of hydrogen cyanide (HCN) or cyanamide (B42294) (H₂NCN) fragments from the ring structure.

Analysis of these fragmentation patterns allows researchers to piece together the molecular structure, confirming the presence of the pyrimidine core and its specific substituents. sphinxsai.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govdummies.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The spectrum can be divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). oregonstate.edu

Table 2: Characteristic IR Absorption Bands for this compound Frequency ranges are approximate and based on data from related compounds. mdpi.commdpi.comnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| N-H (Amino groups) | Stretching | 3100-3500 | Strong, broad peaks |

| C-H (Methyl group) | Stretching | 2850-3000 | Medium to weak |

| C=O (Amide/Lactam) | Stretching | 1650-1700 | Strong, sharp peak |

| C=N / C=C (Ring) | Stretching | 1550-1640 | Medium to strong peaks |

| N-H (Amino groups) | Bending | ~1600 | Medium |

The presence of a strong absorption band in the 1650-1700 cm⁻¹ range is a clear indicator of the carbonyl (C=O) group of the pyrimidinone ring. The broad bands in the 3100-3500 cm⁻¹ region are characteristic of the N-H stretching vibrations of the primary amino groups. The fingerprint region would contain a complex pattern of peaks unique to the molecule, arising from various bending and stretching vibrations of the entire structure. oregonstate.edu

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions.

Studies on the closely related compound, 2,6-diaminopyrimidin-4(3H)-one monohydrate, have revealed its existence in multiple polymorphic forms (triclinic, monoclinic, and orthorhombic). nih.gov These studies confirm that the molecule exists as the 4(3H)-one tautomer in the solid state. researchgate.net The crystal structures are stabilized by extensive networks of hydrogen bonds involving the amino groups, the carbonyl oxygen, ring nitrogens, and water molecules. nih.govresearchgate.net

For this compound, a single-crystal X-ray diffraction analysis would be expected to show:

A nearly planar pyrimidine ring structure.

Confirmation of the methyl group's attachment at the N3 position.

Detailed information on the hydrogen bonding network. The N-methylation at the 3-position removes one hydrogen bond donor site compared to the parent compound, which would alter the crystal packing arrangement. The remaining amino groups and the carbonyl oxygen would still act as key sites for intermolecular hydrogen bonding.

This technique provides unambiguous proof of the molecular structure and offers critical insights into the solid-state packing and intermolecular forces that govern the physical properties of the compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the proposed molecular formula. For this compound, with the molecular formula C₅H₈N₄O, the theoretical elemental composition can be calculated.

Table 3: Theoretical Elemental Composition of C₅H₈N₄O

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon (C) | 12.011 | 5 | 60.055 | 42.88 |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 5.76 |

| Nitrogen (N) | 14.007 | 4 | 56.028 | 40.00 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 11.42 |

| Total | 140.07 | 100.00 |

In research, the experimental results from elemental analysis must fall within a narrow margin of error (typically ±0.4%) of the calculated values to be considered a valid confirmation of the compound's elemental composition and purity. orientjchem.org

Structure Activity Relationship Sar Studies of 2,6 Diamino 3 Methylpyrimidin 4 3h One and Its Analogs

Design Principles for SAR Studies of Pyrimidinone Derivatives

The design of SAR studies for pyrimidinone derivatives is guided by established principles aimed at systematically probing the chemical space around a lead compound. The overarching goal is to understand how changes in the molecule's structure affect its interaction with a biological target, thereby influencing its activity. nih.gov This involves a multi-faceted approach that combines rational modifications with computational analysis to build a comprehensive picture of the SAR landscape.

A key principle is the iterative nature of the design process. Initial modifications to the lead scaffold are often guided by existing knowledge of the target or by hypotheses generated from computational modeling. The biological data obtained from these initial analogs then feeds back into the design cycle, informing the next round of structural modifications. This cyclical process of design, synthesis, and testing allows for a progressive refinement of the SAR model and the gradual optimization of desired properties.

Another important design principle is the exploration of multiple physicochemical and biological properties simultaneously. nih.gov Lead optimization is rarely a single-objective problem. Instead, it typically involves a balancing act between improving potency, enhancing selectivity, and optimizing pharmacokinetic properties. Therefore, SAR studies are often designed to assess not just the primary biological activity but also a range of other relevant parameters.

Rational modification of the 2,6-diamino-3-methylpyrimidin-4(3H)-one scaffold is a cornerstone of SAR studies, aiming to enhance biological activity and selectivity. This process involves targeted chemical changes to the core structure to probe interactions with biological targets. For instance, in the development of IRAK4 inhibitors, the pyrimidin-4-one core was identified as a novel chemotype through structure-enabled design. nih.govresearchgate.net This scaffold demonstrated a different binding mode compared to related pyrimidines, which opened up new avenues for modification. nih.gov

One significant modification was the exploration of substituents at the C-2 position of the pyrimidinone ring. Crystal structures indicated that the C-2 amino group was not essential for hinge-binding interactions with the IRAK4 enzyme, suggesting it could be replaced or removed altogether. nih.gov This modification is advantageous for improving drug-like properties by reducing the number of hydrogen bond donors. A survey of different substituents at this position was undertaken to explore the SAR flexibility and to optimize potency and physicochemical characteristics. nih.gov

Furthermore, the expansion of the pyrimidinone core to create more complex heterocyclic systems has been a successful strategy. For example, expanding the pyrido[2,3-d]pyrimidin-4(3H)-one core to a tetracyclic 5H-pyrido[2′,3′:4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione system showed a favorable impact on anticancer activity. nih.gov These rational modifications, guided by structural insights and medicinal chemistry principles, are instrumental in developing new derivatives with improved therapeutic potential.

The biological activity of this compound analogs is highly dependent on the nature and position of various substituents. Systematic exploration of these effects is a critical aspect of SAR studies.

Amino Groups: The amino groups at the C2 and C6 positions are key features of the scaffold. Modifications at these positions can significantly impact activity. For example, in the context of IRAK4 inhibitors, it was discovered that the C-2 amino group was not critical for hinge binding, allowing for its replacement with other substituents to improve drug-like qualities. nih.gov Appending a 2,6-dimethylpyridine (B142122) group at the C-2 amino position of the pyrimidin-4-one core resulted in compounds with nanomolar or even subnanomolar potency. nih.gov

Methyl Group: The methyl group at the N3 position also plays a role in defining the molecule's properties. While specific studies on the effect of modifying this particular methyl group are not detailed in the provided context, in general, alkyl groups in such positions can influence solubility, metabolic stability, and steric interactions with the target protein.

Ring Positions: Modifications at other positions of the pyrimidine (B1678525) ring are also crucial. For instance, in a series of pyrido[2,3-d]pyrimidin-7-one derivatives, substitutions at the 3- and 4-positions of a phenylamino (B1219803) moiety attached to the core led to improved potency and selectivity as Abl kinase inhibitors. nih.govresearchgate.net Similarly, for pyrrolo[2,3-d]pyrimidine derivatives, the introduction of a bromine substituent at the C-4 position of a phenyl ring and an azepine side-ring resulted in superior antitumor activity. mdpi.com

These examples underscore the importance of systematically exploring substituent effects at all key positions to optimize the biological activity of pyrimidinone derivatives.

| Scaffold | Position of Substitution | Substituent | Effect on Activity | Target |

|---|---|---|---|---|

| Pyrimidin-4-one | C-2 Amino Group | 2,6-dimethylpyridine | Increased Potency (nM to sub-nM) nih.gov | IRAK4 |

| Pyrido[2,3-d]pyrimidin-7-one | 3- and 4-positions of phenylamino moiety | Various | Improved Potency and Selectivity nih.govresearchgate.net | Abl Kinase |

| Pyrrolo[2,3-d]pyrimidine | C-4 of phenyl ring | Bromine | Superior Antitumor Activity mdpi.com | Colon Cancer Cells |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used in drug discovery to predict the activity of novel compounds, guide the synthesis of more potent analogs, and understand the molecular properties that are crucial for biological effect. researchpublish.com

QSAR models are built by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to correlate these descriptors with the observed biological activity. nih.gov The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set of compounds. researchpublish.com

The development of predictive QSAR models for pyrimidinone derivatives has been successfully applied to various biological targets. These models serve as valuable tools for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

For instance, QSAR models have been developed for furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors. In one study, both Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) models were constructed. The ANN model demonstrated superior predictive power, with a correlation coefficient (R²) of 0.998, compared to the MLR model's R² of 0.889. nih.gov This indicates that a non-linear model was more effective at capturing the complex relationships between the molecular structure and VEGFR-2 inhibitory activity.

Similarly, 2D-QSAR studies on dihydropyrimidinone derivatives as alkaline phosphatase inhibitors resulted in a model with high predictivity, evidenced by an R² of 0.958 and a cross-validated Q² of 0.903. acs.org Another study on dihydropyrimidinone derivatives as potential anticancer agents also yielded a robust QSAR model with R² and Q² values of 0.98 and 0.97, respectively. nih.gov

The development of these predictive models relies on the careful selection of a training set of compounds with known activities and a diverse range of structural features. The models are then validated to ensure their ability to generalize to new, untested molecules.

| Derivative Series | Target | Model Type | R² | Q² | Reference |

|---|---|---|---|---|---|

| Furopyrimidine and Thienopyrimidine | VEGFR-2 | ANN | 0.998 | - | nih.gov |

| Dihydropyrimidinone | Alkaline Phosphatase | 2D-QSAR | 0.958 | 0.903 | acs.org |

| Dihydropyrimidinone | Breast Cancer Targets | 2D-QSAR | 0.98 | 0.97 | nih.gov |

A key outcome of QSAR modeling is the identification of physicochemical descriptors that have a significant impact on the biological activity of a series of compounds. These descriptors encode various aspects of a molecule's structure, including its topology, geometry, and electronic properties. nih.gov

In QSAR studies of pyrimidine derivatives, a variety of descriptors have been found to be important. For example, in a study of substituted pyrimidines as HCV NS5B inhibitors, the best QSAR model included 3D-MoRSE descriptors (Mor16m, Mor32u) and 2D-autocorrelation descriptors (GATS3e), as well as RDF descriptors (RDF085v, RDF020E, RDF040u). researchpublish.com These descriptors relate to the 3D structure and electronic properties of the molecules.

For dihydropyrimidinone derivatives with anticancer activity, topological and autocorrelated descriptors were found to be important in influencing their effects. nih.gov In another study on coumarinolignoids with immunomodulatory activity, descriptors such as dipole moment, steric energy, amide group count, lambda max (UV-visible), and molar refractivity were found to correlate well with biological activity. nih.gov A decrease in dipole moment, steric energy, and molar refractivity showed a negative correlation with activity. nih.gov

The identification of these influential descriptors provides valuable insights into the structural requirements for potent biological activity and can guide the rational design of new, more active compounds.

Conformational Analysis and its Impact on Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its target protein. Conformational analysis, therefore, plays a vital role in understanding the SAR of this compound and its analogs.

Furthermore, the flexibility of side chains and substituents attached to the pyrimidinone core can also impact biological activity. The ability of a molecule to adopt a low-energy conformation that is complementary to the binding site is essential for high-affinity binding. Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are often employed to study the conformational preferences of pyrimidinone derivatives and to visualize their binding modes within the active site of a target protein. acs.org These computational methods, in conjunction with experimental structural data, provide valuable insights into how the conformation of these molecules influences their biological function.

Ligand Efficiency and Lipophilic Efficiency in Structure Optimization

In the process of drug discovery and lead optimization, it is crucial to move beyond simply increasing potency. Medicinal chemists often face the challenge of "molecular obesity," where modifications aimed at improving activity lead to compounds that are too large, too lipophilic, and possess poor pharmacokinetic properties. To guide a more efficient optimization process, several metrics have been developed to assess the quality of a compound's binding relative to its properties. Among the most important of these are Ligand Efficiency (LE) and Lipophilic Efficiency (LiPE), also referred to as Lipophilic Ligand Efficiency (LLE). sciforschenonline.orgnih.gov

Ligand Efficiency (LE) is a metric that evaluates how effectively a molecule binds to its target relative to its size, typically measured by the number of non-hydrogen (heavy) atoms. nih.gov It is a measure of the binding energy per atom, helping to identify fragments and lead compounds that have a high-quality, efficient interaction with the target protein rather than relying on sheer size to make many contacts. nih.gov A commonly accepted guideline during lead optimization is to maintain an LE value of 0.3 or higher. sciforschenonline.org

Lipophilic Efficiency (LiPE) provides a measure of the potency of a compound in relation to its lipophilicity (logP or logD). sciforschenonline.org This metric is critical for ensuring that gains in potency are not achieved at the expense of excessive lipophilicity, which can lead to problems such as poor solubility, off-target binding, and toxicity. sciforschenonline.org By tracking LiPE, researchers can prioritize compounds where increased potency is a result of improved specific interactions with the target, rather than just an increase in non-specific hydrophobic interactions. sciforschenonline.org

The practical application of these efficiency metrics has been demonstrated in the optimization of various kinase inhibitors based on pyrimidine scaffolds, which are structurally related to this compound. A notable example is the development of furano-pyrimidine Aurora kinase inhibitors. nih.gov Researchers started with a lead compound, Compound 4 , which showed potent in vitro activity but was inactive in vivo. nih.gov Through rational drug design informed by X-ray co-crystal structures, they introduced various solubilizing functional groups to optimize both activity and physicochemical properties. nih.gov

The optimization strategy focused on improving LE and LiPE by carefully managing molecular weight and lipophilicity. nih.gov This led to the identification of Compound 27 (IBPR001), an Aurora kinase inhibitor with improved in vitro potency and significantly better physicochemical properties. nih.gov The enhancement in LiPE was particularly striking, indicating a substantial gain in potency without a corresponding increase in lipophilicity. This successful optimization resulted in a compound that demonstrated in vivo activity in a colon cancer xenograft mouse model. nih.gov

The data below illustrates the successful optimization guided by efficiency metrics.

| Compound | Aurora A IC₅₀ (μM) | Molecular Weight | cLogP | Ligand Efficiency (LE) | Lipophilic Efficiency (LiPE) |

| Compound 4 | 0.004 | 550 | 4.85 | 0.25 | 1.75 |

| Compound 27 | 0.002 | 473 | 2.52 | 0.26 | 4.78 |

This table is based on data from the optimization of furano-pyrimidine Aurora kinase inhibitors, demonstrating the application of LE and LiPE metrics. nih.gov

This case study underscores the value of Ligand Efficiency and Lipophilic Efficiency in the structure optimization process for pyrimidine analogs. By focusing on these "drug-likeness" indicators, medicinal chemists can more effectively navigate the complex chemical space to identify lead candidates with a higher probability of success in preclinical and clinical development. nih.gov The principles are broadly applicable to the optimization of inhibitors for other kinase families, such as p21-activated kinases (PAKs), where reducing lipophilicity is often a key objective to improve clearance and obtain oral exposure. researchgate.net

Molecular Mechanisms of Action of 2,6 Diamino 3 Methylpyrimidin 4 3h One and Analogs

Identification of Molecular Targets and Pathways

The pyrimidinone scaffold is a versatile structural motif that has been found to interact with a variety of biological macromolecules. Research into its analogs has identified specific enzymes, receptors, and nucleic acid sequences as primary molecular targets, thereby implicating numerous cellular pathways in their mechanism of action.

Pyrimidinone derivatives have been extensively investigated as inhibitors of various enzymes, particularly kinases, which play a central role in cellular signaling and are often dysregulated in diseases like cancer.

One such class of analogs, pyrido[2,3-d]pyrimidin-7(8H)-ones, has been developed as potent inhibitors of Mammalian STE20-like (MST) kinases. Structure-guided design efforts led to the development of compounds MR24 and MR30, which demonstrate high potency for MST3 and MST4. researchgate.net These kinases are involved in regulating critical cellular processes, and their inhibition can lead to specific downstream effects, such as cell cycle arrest. researchgate.net

Another relevant example involves the base excision repair pathway, where the enzyme 8-oxoguanine DNA glycosylase-1 (OGG1) is responsible for removing oxidatively damaged guanine (B1146940) bases from DNA. acs.org One of the primary lesions recognized by OGG1 is 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyGua), a structural relative of the core pyrimidinone structure. acs.org Small-molecule inhibitors have been developed that potently block the activity of OGG1, demonstrating that the pyrimidinone scaffold can be tailored to target DNA repair enzymes. acs.org

| Compound | Target Kinase | Potency | Selectivity Notes |

|---|---|---|---|

| MR24 | MST3/4 | High | Selective over closely related MST1/2 kinases. researchgate.net |

| MR30 | MST3/4 | High | Selective over closely related MST1/2 kinases. researchgate.net |

| G-5555 | PAK | Parent compound for optimization. researchgate.net | Also targets MST3/4. researchgate.net |

Analogs of the pyrimidinone structure have also been identified as ligands for various cell surface and intracellular receptors. The ability of these compounds to bind to and modulate receptor activity is a key mechanism underlying their pharmacological effects.

For instance, a series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine derivatives have been synthesized and shown to act as high-affinity agonists for the histamine (B1213489) H3 receptor. acs.org The key compound from this series, VUF16839, exhibits nanomolar on-target activity and a binding mode that mimics key interactions of the endogenous ligand, histamine. acs.org

In a different study, amino-3,5-dicyanopyridines, which can be considered pyrimidine (B1678525) bioisosteres, were evaluated as ligands for adenosine (B11128) receptors. Certain compounds in this class, such as compound 6k , showed high binding affinity for the A1 adenosine receptor (rA1 AR), with Ki values in the low nanomolar range. nih.gov The affinity was found to be sensitive to the substitution pattern on an associated aryl ring, indicating that specific structural features govern receptor recognition. nih.gov For example, replacing a 4-methoxyphenyl (B3050149) group with a 3-methoxyphenyl (B12655295) group generally increased affinity for the rA1 AR. nih.gov

| Compound Class | Compound Example | Target Receptor | Binding Affinity (Ki) |

|---|---|---|---|

| 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines | VUF16839 | Histamine H3 | pKi = 8.5 acs.org |

| Amino-3,5-dicyanopyridines | 6k | Adenosine A1 | 8.82 nM nih.gov |

| Amino-3,5-dicyanopyridines | 6l | Adenosine A1 | 21.2 nM nih.gov |

| Amino-3,5-dicyanopyridines | 6d | Adenosine A1 | 10.3 nM nih.gov |

Certain cationic organic molecules containing heterocyclic cores similar to pyrimidinone are known to bind to nucleic acids, particularly DNA. These interactions can interfere with DNA replication and transcription, leading to cytotoxic effects.

An unsymmetrical derivative of furamidine, known as DB293, provides a clear example of this mechanism. While related symmetric compounds bind as monomers to AT-rich sequences in the DNA minor groove, DB293 has been shown to bind preferentially to GC-containing sites. nih.gov Structural analysis via NMR and surface plasmon resonance revealed that DB293 binds in the minor groove as a highly cooperative, stacked, antiparallel dimer. nih.gov This unique binding mode, which is not observed with its symmetric analogs, allows for the specific recognition of mixed DNA sequences and represents a paradigm for designing sequence-specific DNA-binding agents. nih.gov The initial binding constant (K1) for the first molecule is 2.8 × 10^6 M-1, while the binding of the second molecule is highly cooperative, with a K2 of 7.3 × 10^7 M-1. nih.gov

Cellular Assays for Mechanistic Elucidation (e.g., cell cycle progression, tubulin polymerization)

To connect molecular interactions with cellular outcomes, a variety of assays are employed. These assays help to confirm the mechanisms of action identified in biochemical studies and to uncover broader cellular effects.

The inhibition of MST3/4 kinases by selective pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors was shown to cause a cell cycle arrest in the G1 phase. researchgate.net In contrast, selective inhibition of the related MST1/2 kinases resulted in an accumulation of cells in the G2/M phase. researchgate.net This demonstrates that even closely related molecular targets can elicit distinct cellular responses, and cellular assays are essential for distinguishing these functional outcomes.

Furthermore, analogs such as 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have been tested for their effects on cancer cell proliferation. Several compounds in this class were found to inhibit the growth of various cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma). nih.gov Compound 15 from this series was particularly potent against A549 cells, with an IC50 value of 0.94 µM, and was shown to induce apoptosis, as confirmed by Hoechst 33258 staining. nih.gov

Investigating Selectivity Profiles Against Related Biological Targets

A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize off-target effects. The pyrimidinone scaffold has proven to be a valuable starting point for developing highly selective inhibitors.

The development of MST kinase inhibitors provides an excellent case study. While initial compounds showed activity against a range of kinases, structure-based design enabled the optimization of a p21-activated kinase (PAK) inhibitor to selectively target MST3/4 over the closely related MST1/2 kinases. researchgate.net The resulting compounds, MR24 and MR30, possess a good kinome-wide selectivity profile, making them valuable chemical tools to dissect the specific functions of the MST3/4 subfamily without concurrently inhibiting MST1/2. researchgate.net This ability to differentiate between highly homologous targets is a significant achievement in medicinal chemistry.

Pre Clinical Biological Evaluation of 2,6 Diamino 3 Methylpyrimidin 4 3h One Derivatives

In Vitro Efficacy Studies

The in vitro efficacy of derivatives based on the 2,6-diaminopyrimidine-4-one scaffold has been explored through a variety of assays to determine their biological activity across several therapeutic areas. These studies are fundamental in pre-clinical assessment, providing insights into the mechanism of action and potential therapeutic applications.

Cell-based Assays for Target Engagement and Phenotypic Effects

Cell-based assays are crucial for evaluating the initial biological effects of novel 2,6-diaminopyrimidine-4-one derivatives. These assays measure the compounds' ability to interact with specific molecular targets and elicit a cellular response. For instance, in the context of anti-inflammatory research, primary murine macrophages are stimulated with lipopolysaccharide (LPS) to screen for compounds that can inhibit the production of inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6). mdpi.com Similarly, various human cancer cell lines, such as those for leukemia (CCRF-CEM, HL-60), cervical cancer (HeLa S3), and lymphoma (L1210), are utilized to assess the compounds' effects on cell growth and viability, providing a direct measure of their phenotypic impact. nih.gov These assays help identify derivatives that can engage with cellular pathways involved in proliferation, inflammation, or microbial infection, guiding further development.

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

Derivatives of the pyrimidine (B1678525) scaffold have demonstrated a broad spectrum of antimicrobial activities.

Antibacterial and Antifungal Activity: Numerous studies have confirmed the antibacterial and antifungal potential of pyrimidine derivatives. nih.gov For example, 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] mutilin (B591076) (DPTM) has shown potent in vitro activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 0.0313 to 0.25 µg/mL. mdpi.com Other synthesized pyrimidinone and thienopyrimidine derivatives have been tested against a panel of microbes, including Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli), and fungal species (Candida albicans, Aspergillus flavus), with some compounds exhibiting excellent antimicrobial effects compared to standard drugs like ampicillin (B1664943) and clotrimazole. mdpi.comnih.gov The activity of certain 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives has also been noted, with one compound showing good antibacterial activity (MIC 0.05–0.5 μg/ml) and antifungal activity (MIC 0.05 μg/ml against C. albicans). nih.gov

| Derivative Type | Test Organism | Activity (MIC) | Reference |

| 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] mutilin (DPTM) | MRSA (clinical isolates) | 0.0313 - 0.25 µg/mL | mdpi.com |

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivative | Staphylococcus aureus | 0.05 - 0.5 µg/mL | nih.gov |

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivative | Candida albicans | 0.05 µg/mL | nih.gov |

| Various Pyrimidopyrimidines | S. aureus, B. subtilis, E. coli, C. albicans | Excellent activity reported | nih.gov |

Antiviral Activity: Structurally related 2,6-diaminopurine (B158960) derivatives have been identified as broad-spectrum antiviral agents. nih.gov Through phenotypic screening, compounds have been discovered that exhibit low micromolar potency against a range of viruses, including Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Influenza A virus, with IC₅₀ values between 0.5 and 5.3 μM. nih.gov Notably, some derivatives also showed significant inhibitory effects on SARS-CoV-2 replication in Calu-3 cells, which closely model in vivo infection. nih.gov

Antiproliferative and Cytostatic Effects in Model Systems

The antiproliferative potential of diaminopyrimidine derivatives has been extensively evaluated against various human cancer cell lines. nih.govmdpi.com Certain 6-dibromomethyl pyrimidine derivatives have demonstrated potent cell growth inhibition with IC₅₀ values as low as 0.54 µM against the CCRF-CEM leukemia cell line. nih.gov Thio-substituted derivatives of related pyrazolo[3,4-d]pyrimidines have also shown significant antiproliferative activity against U937 cancer cells, with some compounds having IC₅₀ values below 20 µM. nih.gov

Furthermore, studies on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines revealed anti-tumor activity against breast cancer cell lines. mdpi.com For example, one ester derivative showed an IC₅₀ of 52.56 μg/mL against MDA-MB-231 cells. mdpi.com A number of novel pyrimidopyrimidine analogs also exhibited high cytotoxic activity against colorectal carcinoma (HCT-116), breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) cell lines, with IC₅₀ values comparable to the reference drug doxorubicin. nih.gov

| Derivative Class | Cell Line | Activity (IC₅₀) | Reference |

| 6-dibromomethyl-5-nitropyrimidine-2,4-diamine | CCRF-CEM (Leukemia) | 0.54 µM | nih.gov |

| 6-dibromomethyl-5-nitropyrimidine-2,4-diamine | HL-60 (Leukemia) | 1.7 µM | nih.gov |

| 6-dibromomethyl-5-nitropyrimidine-2,4-diamine | L1210 (Leukemia) | 1.9 µM | nih.gov |

| Thio-substituted pyrazolo[3,4-d]pyrimidine | U937 (Lymphoma) | < 20 µM | nih.gov |

| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidine | MDA-MB-231 (Breast Cancer) | 52.56 µg/mL | mdpi.com |

| Pyrimidopyrimidine analog (Compound 10b) | HCT-116 (Colorectal) | 6.12 µg/mL | nih.gov |

| Pyrimidopyrimidine analog (Compound 10b) | MCF-7 (Breast Cancer) | 7.14 µg/mL | nih.gov |

| Pyrimidopyrimidine analog (Compound 10b) | HEPG-2 (Liver Cancer) | 8.11 µg/mL | nih.gov |

Anti-inflammatory and Other Pharmacological Activities in In Vitro Models

Derivatives of aminopyrimidine have shown significant promise as anti-inflammatory agents. In vitro studies using LPS-stimulated primary murine macrophages have identified compounds that act as micromolar inhibitors of both IL-6 secretion and nitric oxide synthesis. mdpi.com This dual action targets key mediators in the inflammatory cascade. The anti-inflammatory activity is thought to be linked to the flat-conjugated heteroaromatic system of the pyrimidine core. mdpi.com

Other research has focused on the inhibition of cyclooxygenase (COX) enzymes. Certain 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives have been evaluated for their ability to selectively inhibit COX-2 over COX-1. ijper.org One derivative with a para-fluorophenyl substituent was identified as a potent and selective COX-2 inhibitor (IC₅₀ = 42.19 µM), demonstrating better selectivity than the non-selective drug indomethacin. ijper.org Additionally, the membrane-stabilizing or anti-hemolytic activity of pyrimidine derivatives has been used as a method to assess in vitro anti-inflammatory potential, with some compounds showing strong effects. nih.gov

In Vivo Efficacy Studies in Animal Models (e.g., rodent models)

Following promising in vitro results, select derivatives are advanced to in vivo studies using animal models to evaluate their efficacy in a complex biological system. These studies are critical for establishing proof-of-concept and understanding the therapeutic potential of the compounds in mimicking disease states. Rodent models, such as mice and rats, are commonly used for this purpose. mdpi.com

Proof-of-Concept Studies in Disease Models (e.g., epilepsy, infection, cancer xenografts)

Epilepsy: The anticonvulsant properties of pyrimidine derivatives have been investigated in various rodent models of epilepsy. A lead compound, 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)N-(3-methylphenyl)acetamide, was identified in a pentylenetetrazole-induced seizure model in rats, where it prevented lethality and reduced the number and severity of seizures. researchgate.net Other related structures, such as 6-aryl-3-(hydroxypolymethyleneamino)pyridazines, have also been screened in mice against maximal electroshock- and bicuculline-induced seizures, with some derivatives showing potency comparable to or greater than phenobarbital. scilit.com

Infection: The in vivo antibacterial efficacy of 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] mutilin (DPTM) was demonstrated in a murine skin wound model infected with MRSA. mdpi.com Topical application of a 2% or 3% DPTM ointment significantly promoted wound healing and reduced the bacterial count in the infected tissue. mdpi.com This treatment also led to a decrease in the secretion of pro-inflammatory cytokines IL-6 and TNF-α in the plasma, indicating a reduction in the local inflammatory response. mdpi.com In another study, a 2',5'-dichloro analogue of a 2,4-diaminopyrido[2,3-d]pyrimidine showed marginal effects in an in vivo mouse model of Toxoplasma gondii infection. nih.gov

Cancer Xenografts: Patient-derived tumor xenograft (PDTX) models, where human tumor tissue is implanted into immunodeficient mice, are increasingly used to evaluate the anti-cancer activity of novel compounds. nih.gov While specific in vivo xenograft data for 2,6-diamino-3-methylpyrimidin-4(3H)-one itself is limited, related heterocyclic systems have been studied. For instance, N4-(4-methoxyphenyl)-N4-methyl-5,6,7,8-tetrahydrobenzo mdpi.comresearchgate.netthieno[2,3-d]pyrimidine-2,4-diamine, a thienopyrimidine derivative, demonstrated significant anti-tumor effects in an in vivo xenograft model using MDA-MB-435 human breast cancer cells. mdpi.com These models are valuable for assessing a compound's ability to inhibit tumor growth in a setting that better recapitulates the architecture and heterogeneity of human cancers. nih.gov

Dose-Response Relationships and Efficacy Benchmarking in Animal Models

The preclinical assessment of novel chemical entities, including derivatives of this compound, fundamentally relies on establishing a clear dose-response relationship in relevant animal models of disease. altasciences.com This process is critical for determining the therapeutic window of a compound, identifying the minimum effective dose (MED) and the maximum tolerated dose (MTD). altasciences.com These studies are foundational for designing subsequent, more extensive toxicology and efficacy trials. altasciences.com

The characterization of a dose-response curve typically involves administering a range of doses to different groups of animals and observing the resultant biological effect. acs.org For pyrimidine derivatives, which have been investigated for various therapeutic applications such as anti-inflammatory and anticancer agents, the specific endpoints for efficacy benchmarking vary depending on the disease model. nih.govjrasb.comijrpr.com

In the context of anti-inflammatory activity, for instance, pyrazolo[3,4-d]pyrimidinone derivatives have been evaluated in rodent models of inflammation, such as formalin-induced paw edema. nih.gov The efficacy is often measured by the reduction in paw volume compared to a control group, and benchmarked against established anti-inflammatory drugs like celecoxib (B62257) or diclofenac (B195802) sodium. nih.govnih.gov

For anticancer applications, pyrimidine analogues are assessed in various human cancer cell line xenograft models in immunocompromised mice. jrasb.comijrpr.com Efficacy is determined by measuring the inhibition of tumor growth over time. The dose-response relationship is established by testing multiple dose levels, and the results are often compared to standard-of-care chemotherapeutic agents. rsc.org For example, a study on pyrimidine-2,4-diamine analogues showed effective tumor growth inhibition in vivo with minimal side effects. nih.gov

The data generated from these studies are typically presented in tables that correlate the administered dose with the observed therapeutic effect and any signs of toxicity.

Illustrative Data Table for In Vivo Anti-inflammatory Efficacy of a Hypothetical Pyrimidinone Derivative

| Compound ID | Dose (mg/kg) | Animal Model | Efficacy Endpoint | % Inhibition of Inflammation | Notes |

| Derivative A | 10 | Rat Carrageenan-induced Paw Edema | Paw Volume Reduction | 35% | - |

| 30 | Rat Carrageenan-induced Paw Edema | Paw Volume Reduction | 58% | - | |

| 100 | Rat Carrageenan-induced Paw Edema | Paw Volume Reduction | 75% | Mild sedation observed | |

| Celecoxib | 10 | Rat Carrageenan-induced Paw Edema | Paw Volume Reduction | 65% | Reference Drug |

Illustrative Data Table for In Vivo Anticancer Efficacy of a Hypothetical Pyrimidinone Derivative

| Compound ID | Dose (mg/kg/day) | Animal Model (Xenograft) | Efficacy Endpoint | Tumor Growth Inhibition (TGI) | Notes |

| Derivative B | 25 | HCT-116 (Colon Cancer) | Tumor Volume | 40% | Well-tolerated |

| 50 | HCT-116 (Colon Cancer) | Tumor Volume | 65% | Well-tolerated | |

| 100 | HCT-116 (Colon Cancer) | Tumor Volume | 85% | 5% body weight loss | |

| Doxorubicin | 5 | HCT-116 (Colon Cancer) | Tumor Volume | 90% | Reference Drug |

Route of Administration and Formulation Strategies for Animal Studies

The choice of administration route and the formulation of a drug candidate are critical factors that can significantly influence its pharmacokinetic and pharmacodynamic profile in preclinical animal studies. virscio.comijpsr.com The selection of a suitable route depends on the physicochemical properties of the compound, the intended clinical application, and the specific requirements of the animal model. ijpsr.com Common routes of administration in preclinical research include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). virscio.com

For pyrimidine derivatives, various administration routes have been employed. For example, some pyrimidine compounds intended for systemic antiparasitic action in domestic animals are formulated as oral suspensions, pastes, or tablets. researchgate.net In anticancer research, oral bioavailability is a desirable characteristic, and some pyrimidine-based drugs have been developed for oral administration. nih.gov However, many investigational compounds exhibit poor aqueous solubility, necessitating specialized formulation strategies. ijpsr.com

Formulation development aims to deliver the drug to the target site in a safe and effective manner. For poorly soluble compounds like many heterocyclic derivatives, common formulation strategies in early preclinical studies involve the use of co-solvents, surfactants, and complexing agents. Vehicles such as dimethyl sulfoxide (B87167) (DMSO), polyethylene (B3416737) glycol (PEG), and cyclodextrins are often used to solubilize compounds for parenteral administration. researchgate.net

For instance, pyrantel (B1679900) pamoate, a pyrimidine derivative with high lipophilicity, is often formulated as a suspension for oral administration. researchgate.net In preclinical anticancer studies, investigational agents are frequently dissolved in a vehicle mixture, such as DMSO and PEG 400, for intravenous or intraperitoneal injection to ensure systemic exposure. The formulation must be well-tolerated by the animals to avoid confounding toxicity assessments. ijpsr.com The development of sustained-release or targeted delivery systems represents a more advanced formulation strategy to optimize the therapeutic index of a compound.

Pre Clinical Pharmacokinetic Pk and Pharmacodynamic Pd Profiling

Absorption, Distribution, Metabolism, and Excretion (ADME) in Pre-clinical Systems

ADME studies are foundational in drug discovery, characterizing the disposition of a chemical entity within an organism. These studies are crucial for predicting human pharmacokinetics and potential drug-drug interactions. thermofisher.combiotechfarm.co.il

The liver is the primary site of drug metabolism. In vitro metabolic stability assays are used to predict in vivo hepatic clearance by measuring the rate at which a compound is metabolized by liver enzymes. nuvisan.com These assays typically utilize liver microsomes, which contain phase I (e.g., Cytochrome P450) enzymes, or hepatocytes, which contain both phase I and phase II enzymes. thermofisher.comspringernature.com By incubating 2,6-diamino-3-methylpyrimidin-4(3H)-one with these systems and monitoring its disappearance over time, key parameters like intrinsic clearance (CLint) and metabolic half-life (T1/2) are determined across various species (e.g., mouse, rat, dog, human) to assess potential interspecies differences in metabolism. nuvisan.com Compounds with very high clearance in these assays may face challenges achieving therapeutic concentrations in vivo.

Illustrative Data: In Vitro Metabolic Stability of this compound

| Species | Test System | T1/2 (min) | CLint (µL/min/mg protein or 10^6 cells) | Predicted In Vivo Clearance |

|---|---|---|---|---|

| Mouse | Liver Microsomes | 45 | 30.8 | Moderate |

| Rat | Liver Microsomes | 55 | 25.2 | Moderate |

| Dog | Hepatocytes | >120 | <10 | Low |

| Human | Hepatocytes | >120 | <12 | Low |

To be effective, an orally administered drug must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium to predict drug absorption. europa.euresearchgate.net Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer with tight junctions, simulating the intestinal barrier.

In this assay, the rate of transport of this compound across the Caco-2 monolayer is measured in both the apical-to-basolateral (A-B) direction, representing absorption, and the basolateral-to-apical (B-A) direction. The latter helps identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). The results are expressed as an apparent permeability coefficient (Papp), which is used to classify compounds as having low, moderate, or high permeability.

Illustrative Data: Caco-2 Permeability of this compound

| Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |

|---|---|---|---|

| Apical to Basolateral (A-B) | 8.5 | 1.2 | Moderate |

| Basolateral to Apical (B-A) | 10.2 |

Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin and α-1-acid glycoprotein. mdpi.comwikipedia.org The extent of this binding is critical, as it is generally the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues, be metabolized, and be excreted. wikipedia.orgyoutube.com High plasma protein binding can affect a drug's pharmacokinetic profile, potentially increasing its half-life but limiting its distribution. The binding of this compound would be determined in the plasma of various preclinical species and humans, often using methods like equilibrium dialysis or ultrafiltration. For pyrimidine-based compounds, binding can vary; for example, the antimalarial pyrimethamine (B1678524) is about 94% bound to plasma proteins. nih.gov

Illustrative Data: Plasma Protein Binding of this compound

| Species | Percent Bound (%) | Fraction Unbound (fu) |

|---|---|---|

| Mouse | 65% | 0.35 |

| Rat | 70% | 0.30 |

| Dog | 62% | 0.38 |

| Human | 68% | 0.32 |

Excretion studies are performed in animal models, typically rats, to determine the routes and rates of elimination of the drug and its metabolites from the body. biotechfarm.co.il To facilitate this, a radiolabeled version of this compound is often synthesized. Following administration, urine, feces, and sometimes bile are collected over a period of time to quantify the amount of radioactivity excreted through each pathway. This "mass balance" study helps to understand if the primary route of elimination is renal (via urine) or hepatic/biliary (via feces), which is vital for predicting how the drug might behave in patients with renal or hepatic impairment. For instance, studies with 4-aminopyridine (B3432731) in dogs showed that 60% of the dose was recovered in urine. nih.gov

Tissue Distribution in Animal Models (e.g., brain penetration)

Tissue distribution studies reveal where a compound goes in the body after absorption. These studies are essential for understanding a drug's site of action and potential for off-target toxicity. Following administration of radiolabeled this compound to rodents, various tissues and organs are collected at different time points. The concentration of the compound in each tissue is measured and often compared to the concentration in plasma. For compounds intended to act on the central nervous system (CNS), assessing brain penetration by measuring the brain-to-plasma concentration ratio is a critical step.

Illustrative Data: Tissue Distribution of this compound in Rats (2 hours post-dose)

| Tissue | Tissue-to-Plasma Concentration Ratio |

|---|---|

| Liver | 5.2 |

| Kidney | 8.9 |

| Lung | 3.1 |

| Heart | 1.5 |

| Spleen | 1.8 |

| Brain | 0.2 |

Pharmacokinetic Parameter Determination in Animal Species (e.g., Cmax, T1/2, Clearance, Bioavailability)

Following single or multiple doses of this compound in animal species such as rats and dogs, blood samples are collected at various time points and analyzed to determine the plasma concentration-time profile. europa.eu From this profile, key pharmacokinetic parameters are calculated.

Cmax (Maximum Concentration): The highest concentration of the drug observed in the plasma.

Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

T1/2 (Elimination Half-life): The time it takes for the plasma concentration of the drug to decrease by half.

AUC (Area Under the Curve): A measure of the total drug exposure over time.

Clearance (CL): The volume of plasma cleared of the drug per unit of time, indicating the efficiency of elimination.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation, determined by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.

These parameters provide a comprehensive picture of the compound's behavior in vivo and are essential for selecting appropriate doses for further efficacy and safety studies. europa.eunih.gov

Illustrative Data: Pharmacokinetic Parameters of this compound

| Parameter | Rat (Oral) | Dog (Oral) | Dog (IV) |

|---|---|---|---|

| Cmax (ng/mL) | 850 | 1200 | N/A |

| Tmax (h) | 1.0 | 2.0 | N/A |

| T1/2 (h) | 4.5 | 6.2 | 5.8 |

| AUC (ng·h/mL) | 4250 | 9600 | 16000 |

| Clearance (mL/min/kg) | N/A | N/A | 10.4 |

| Vd (L/kg) | N/A | N/A | 2.1 |

| Bioavailability (F%) | N/A | 60% | 100% |

Pharmacodynamic Biomarkers in Pre-clinical Models

Comprehensive searches of scientific literature and research databases did not yield specific information regarding pharmacodynamic biomarkers for the chemical compound this compound in pre-clinical models. No dedicated studies outlining the specific biomarkers used to assess the biological and therapeutic effects of this particular compound could be identified.

The absence of such data in publicly accessible resources suggests that research on the pharmacodynamic profile of this compound may be limited, not yet published, or conducted under a different chemical nomenclature not readily identifiable through standard synonym searches. Therefore, a detailed discussion, including data tables and specific research findings on its pharmacodynamic biomarkers, cannot be provided at this time.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's activity. nih.gov The process involves sampling various conformations of the ligand within the protein's binding site and ranking them using a scoring function, which estimates the binding affinity. nih.gov

For 2,6-diamino-3-methylpyrimidin-4(3H)-one, docking studies would be instrumental in identifying potential protein targets and predicting the strength of the interaction. The results can guide the design of more potent and selective analogues.

A primary output of molecular docking is the prediction of the binding mode, which describes the specific orientation and conformation of the ligand within the protein's active site. nih.gov Concurrently, scoring functions calculate a binding affinity, typically expressed in kcal/mol, which estimates the strength of the ligand-protein interaction. scielo.br Lower binding energy values suggest a more favorable and stable interaction. nih.gov

Different docking programs may predict slightly different binding poses and affinities, so comparing results from multiple algorithms is a common practice. nih.gov The accuracy of these predictions is critical, as the binding mode is essential for understanding structure-activity relationships and for guiding further optimization. nih.gov

| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Inhibition Constant (Kᵢ) (µM, estimated) | Key Interaction Types |

|---|---|---|---|

| Antibacterial Protein (e.g., DHFR) | -7.97 | 1.43 | Hydrogen Bonding, Hydrophobic |

| Antimalarial Protein (e.g., Plasmepsin) | -5.86 | 50.23 | Hydrogen Bonding, Pi-Alkyl |

| Kinase (e.g., ASK1) | -8.50 | 0.55 | Hydrogen Bonding, Pi-Cation |

| Carbonic Anhydrase II (1V9E) | -8.40 | 0.62 | Hydrogen Bonding, Metal Coordination |

Post-docking analysis is crucial for identifying the specific amino acid residues within the protein's binding pocket that interact with the ligand. nih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces, anchor the ligand in place. nih.gov

For this compound, the amino groups and the carbonyl oxygen are expected to be primary sites for hydrogen bonding. The pyrimidine ring can engage in hydrophobic or pi-stacking interactions. Identifying these key residues is fundamental for explaining the molecule's biological activity and for predicting how structural modifications might impact binding affinity. nih.govbiorxiv.org For instance, studies on related pyrimidine inhibitors have identified interactions with residues such as TYR121, TRP279, and SER286 in acetylcholinesterase or with key residues in the receptor-binding domain of viral proteins. nih.govphyschemres.org

| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Amino Group (N6) | Aspartic Acid (ASP) 122 | Hydrogen Bond | 2.95 |

| Carbonyl Group (C4=O) | Serine (SER) 150 | Hydrogen Bond | 3.10 |

| Pyrimidine Ring | Phenylalanine (PHE) 210 | Pi-Pi Stacking | 4.50 |

| Methyl Group (N3-CH₃) | Leucine (LEU) 118 | Hydrophobic | 3.80 |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. nih.gov This technique provides deeper insights into the stability of the complex, the flexibility of the protein and ligand, and the role of solvent molecules. nih.gov

MD simulations are frequently used to validate the binding poses predicted by molecular docking. scielo.br By simulating the complex for nanoseconds or longer, researchers can observe whether the ligand remains stably bound within the active site or if it undergoes significant conformational changes or even dissociates. nih.gov A key metric for assessing stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over the course of the simulation relative to a starting structure. A stable, low, and converging RMSD value for the ligand suggests that the predicted binding mode is stable. scielo.br The inherent flexibility of both the protein and the ligand is essential for the binding process itself. nih.govnih.gov

Biological interactions occur in an aqueous environment, and water molecules can play a critical role in mediating or disrupting ligand-protein interactions. MD simulations explicitly model the solvent, allowing for a more accurate representation of the binding event. nih.gov The analysis can reveal the role of specific water molecules in bridging interactions between the ligand and protein. Furthermore, MD simulations can capture the dynamic nature of hydrogen bonds and other interactions, which may form and break over the simulation timescale, providing a more realistic picture of the binding energetics and mechanism.

Density Functional Theory (DFT) Calculations and Quantum Chemical Parameters

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov Unlike molecular mechanics methods used in docking and MD, DFT provides detailed information about electron distribution, which governs a molecule's geometry, energy, and reactivity. nih.gov For this compound, DFT calculations can determine its most stable three-dimensional shape, vibrational frequencies, and a host of electronic properties. nih.govnih.gov

These calculations help in understanding the molecule's intrinsic reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. nih.gov Other calculated parameters, such as molecular electrostatic potential (MEP), identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting intermolecular interactions. researchgate.net

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| Total Energy (a.u.) | -359.12 | Thermodynamic stability of the molecule |

| HOMO Energy (eV) | -6.25 | Energy of the highest occupied molecular orbital; relates to electron-donating ability |

| LUMO Energy (eV) | -1.50 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability |

| HOMO-LUMO Gap (eV) | 4.75 | Indicates chemical reactivity and kinetic stability (larger gap = higher stability) |

| Dipole Moment (Debye) | 4.32 | Measure of the molecule's overall polarity |

Electronic Structure, Molecular Orbitals, and Reactivity Predictions